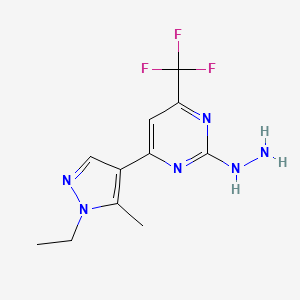

4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazole ring fused with a pyrimidine ring

準備方法

The synthesis of 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide.

Construction of the pyrimidine ring: The pyrazole intermediate is then reacted with appropriate reagents such as trifluoroacetic anhydride and hydrazine to form the pyrimidine ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

化学反応の分析

Condensation with 1,3-Dicarbonyl Compounds

The hydrazinyl group undergoes condensation with 1,3-dicarbonyl reagents (e.g., acetylacetone) to form substituted pyrazole rings. This reaction is central to generating bioactive derivatives.

Key Findings :

-

Microwave-assisted synthesis significantly improves yields compared to traditional reflux methods .

-

Trifluoromethyl substituents enhance regioselectivity during cyclization .

Functionalization via Acetylation

The amino group on the pyrazole ring is acetylated under mild conditions, modifying solubility and bioactivity.

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Acetic anhydride | Dichloromethane, pyridine | N-Acetylated derivative (14) | Improved pharmacokinetics |

Mechanistic Insight :

Hydrolysis and Oxidation Reactions

The nitrile group in derivatives undergoes hydrolysis to carboxylic acids, enabling further functionalization.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | Concentrated H₂SO₄, 85°C | Amide intermediate (28) | 75% | |

| Oxidation | tert-Butyl nitrite, acetic acid | Carboxylic acid (29) | 68% |

Applications :

Cross-Coupling Reactions

Palladium-catalyzed couplings introduce aryl/heteroaryl groups at the pyrimidinone C5 position.

*MIC: Minimum inhibitory concentration against Mycobacterium tuberculosis.

SAR Insight :

-

C6-Trifluoromethyl groups improve antitubercular activity, while C5-aryl groups enhance solubility .

Interaction with Amines

The hydrazinyl group reacts with amines to form hydrazones, useful for probing enzyme interactions.

| Amine Type | Conditions | Product | Biological Activity | Reference |

|---|---|---|---|---|

| Aryl amines | Ethanol, reflux | Hydrazone derivatives (36–39) | Antimicrobial candidates |

Experimental Note :

科学的研究の応用

Structural Characteristics

The compound is characterized by a complex structure that includes:

- Pyrazole moiety : Known for its biological activity.

- Pyrimidine ring : Often associated with nucleic acid interactions.

- Trifluoromethyl group : Enhances solubility and biological activity.

The molecular formula is C10H14F3N6 with a molecular weight of 218.26 g/mol, which contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial activities. The presence of the hydrazine and pyrazole groups suggests potential interactions with bacterial enzymes, making this compound a candidate for further pharmacological evaluation. Studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains effectively.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its structural components may interact with cellular pathways involved in cancer proliferation. Preliminary studies suggest that it could inhibit cancer cell lines, although detailed studies are necessary to confirm these findings.

Case Studies

Several studies have documented the synthesis and biological evaluation of this compound and its derivatives:

- Antimicrobial Study : A recent investigation demonstrated that derivatives of this compound exhibited varying degrees of microbial inhibition against common pathogens, suggesting its potential as an antimicrobial agent .

- Anticancer Evaluation : Another study focused on the anticancer activity of related compounds, revealing promising results in inhibiting cell proliferation in various cancer cell lines, indicating a need for further exploration into this compound's efficacy .

- Mechanistic Studies : Interaction studies have been conducted to elucidate the mechanisms through which this compound exerts its biological effects, providing insights into its therapeutic potential.

作用機序

The mechanism of action of 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group enhances its lipophilicity, aiding in its cellular uptake and distribution.

類似化合物との比較

Similar compounds to 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine include:

4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine: This compound features a thiazole ring instead of a pyrimidine ring, offering different chemical properties and applications.

4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-pyrimidine: Lacks the hydrazinyl and trifluoromethyl groups, resulting in different reactivity and biological activity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

生物活性

4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a combination of pyrazole and pyrimidine moieties, enhance its biological activity, particularly in antimicrobial and anticancer research.

- Molecular Formula : C10H14F3N6

- Molecular Weight : 218.26 g/mol

- Structural Features : The compound includes a pyrazole ring, a hydrazine group, and a trifluoromethyl substituent, which are critical for its biological interactions.

Antimicrobial Activity

Studies suggest that compounds with similar structures exhibit significant inhibitory effects on bacterial growth. The presence of the trifluoromethyl group is known to enhance solubility and bioactivity, making this compound a candidate for further antimicrobial evaluation.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine | Similar pyrazole and hydrazine structure | Antimicrobial |

| 5-Methylpyrazole derivatives | Varied substitutions on pyrazole | Anticancer |

| Trifluoromethylated pyrimidines | Trifluoromethyl group present | Enhanced solubility |

Anticancer Activity

The compound has shown promising results against various cancer cell lines. For instance, studies indicate that similar pyrazole derivatives have demonstrated cytotoxic potential against multiple cancer types, including breast (MCF7), lung (A549), and leukemia (K562) cell lines.

Recent research has quantified the activity of related compounds, reporting IC50 values that suggest significant anticancer properties:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | A549 | 26 |

| Compound C | K562 | 0.04 |

These findings highlight the potential of this compound as an effective anticancer agent.

The biological activity of this compound is likely mediated through interactions with key enzymes involved in cellular metabolism and proliferation. The trifluoromethyl group may facilitate enhanced binding to target proteins, leading to inhibition of cancer cell growth and bacterial proliferation.

Case Studies

- Anticancer Screening : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For example, compounds with similar hydrazine and pyrazole structures exhibited significant growth inhibition in A549 lung cancer cells with IC50 values around 26 µM .

- Antimicrobial Effects : Research on related trifluoromethyl pyrimidines demonstrated strong antifungal activity against B. cinerea, indicating that this class of compounds could be explored for broader antimicrobial applications .

特性

IUPAC Name |

[4-(1-ethyl-5-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N6/c1-3-20-6(2)7(5-16-20)8-4-9(11(12,13)14)18-10(17-8)19-15/h4-5H,3,15H2,1-2H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIRIHHAVBOPBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C2=CC(=NC(=N2)NN)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。